Bienvenue dans la boutique en ligne BenchChem!

9-Acridinamine, N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxy-

hypochromism intramolecular stacking linker‑length SAR

9-Acridinamine, N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxy- (CAS 79953-24-5; molecular formula C22H20ClN7O; molecular weight 433.90 g/mol) is a synthetic heterodimeric molecule in which an adenine base is covalently tethered to a 6-chloro-2-methoxyacridine (quinacrine) intercalator via an n-propyl (three‑methylene) linker. This compound belongs to the well‑characterized class of nucleic base–acridine conjugates originally developed by the Lhomme group as spectroscopic models for drug–DNA interactions and as scaffolds for artificial nucleases targeting abasic sites.

Molecular Formula C22H20ClN7O
Molecular Weight 433.9 g/mol
CAS No. 79953-24-5
Cat. No. B15214975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Acridinamine, N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxy-
CAS79953-24-5
Molecular FormulaC22H20ClN7O
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCN4C=NC5=C(N=CN=C54)N
InChIInChI=1S/C22H20ClN7O/c1-31-14-4-6-17-16(10-14)19(15-5-3-13(23)9-18(15)29-17)25-7-2-8-30-12-28-20-21(24)26-11-27-22(20)30/h3-6,9-12H,2,7-8H2,1H3,(H,25,29)(H2,24,26,27)
InChIKeyGHRJAYKJSUGEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Acridinamine, N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxy- (CAS 79953-24-5): A Structurally Defined Adenine–Acridine Heterodimer for DNA Interaction Studies


9-Acridinamine, N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxy- (CAS 79953-24-5; molecular formula C22H20ClN7O; molecular weight 433.90 g/mol) is a synthetic heterodimeric molecule in which an adenine base is covalently tethered to a 6-chloro-2-methoxyacridine (quinacrine) intercalator via an n-propyl (three‑methylene) linker [1]. This compound belongs to the well‑characterized class of nucleic base–acridine conjugates originally developed by the Lhomme group as spectroscopic models for drug–DNA interactions and as scaffolds for artificial nucleases targeting abasic sites [1][2]. Unlike simple acridine intercalators, this conjugate exploits the adenine moiety for abasic‑site docking while the acridine chromophore provides both DNA‑intercalative affinity and a fluorescent reporter signal, making it a dual‑function probe for mechanistic DNA‑repair research [1].

Why Linker‑Length and Base Identity Prevent Generic Substitution of CAS 79953-24-5 in DNA‑Binding and Abasic‑Site Studies


Generic substitution within the adenine–acridine heterodimer series is not feasible because linker length (n = 3, 5, or 6 methylene units) exerts a profound, non‑monotonic influence on intramolecular stacking, DNA‑binding affinity, and binding‑site size [1]. The n‑propyl‑linked compound (CAS 79953-24-5) exhibits maximal hypochromism (%H = 20), remains 100% folded across the entire 0–90 °C temperature range, and possesses a unique DNA‑binding profile (K = 3.4 × 10⁶ M⁻¹, n = 2.5 base pairs) that differs substantially from both the pentyl‑linked analog (K = 6.8 × 10⁶ M⁻¹, n = 1.9) and the hexyl‑linked analog (K = 2.0 × 10⁶ M⁻¹, n = 1.2) [1]. Furthermore, exchanging adenine for thymine or guanine alters the fluorescence quantum yield and DNA‑binding mode, while the acridine‑only control (Acr‑C3) shows an order‑of‑magnitude weaker DNA affinity (K = 0.45 × 10⁶ M⁻¹) with no abasic‑site recognition capability [1][2]. These quantitative differences directly impact experimental outcomes in biophysical DNA‑interaction assays and preclude simple analog interchange.

Quantitative Differentiation of 9-Acridinamine, N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxy- (CAS 79953-24-5) from Its Closest Linker‑Length and Base Analogs


Maximal Intramolecular Hypochromism (%H = 20) at n = 3 Relative to Longer Linker‑Length Adenine–Acridine Analogs

The n‑propyl‑linked adenine–acridine conjugate (Ade‑C3‑Acr; CAS 79953-24-5) exhibits the highest percent hypochromism (%H = 20) among all linker‑length variants in the adenine series, measured in the 360–500 nm absorption band at 25 °C in 95% water/5% ethanol, acetate buffer pH 5.5 [1]. This value exceeds that of the pentyl‑linked analog Ade‑C5‑Acr (%H = 13; 1.54‑fold lower) and the hexyl‑linked analog Ade‑C6‑Acr (%H = 7; 2.86‑fold lower), indicating the strongest degree of intramolecular adenine–acridine stacking uniquely achieved with the three‑carbon bridge [1].

hypochromism intramolecular stacking linker‑length SAR UV spectroscopy adenine–acridine conjugate

Complete Conformational Folding (100% Folded) Across the Entire 0–90 °C Temperature Range for the n‑Propyl Adenine–Acridine Conjugate

Ade‑C3‑Acr remains 100% folded across the full temperature range from 0 to 90 °C, as evidenced by the constancy of %H and the temperature‑independence of NMR proton chemical shifts [1]. In contrast, Ade‑C5‑Acr and Ade‑C6‑Acr exhibit temperature‑dependent unfolding, with only partial folding retained at 92 °C: Ade‑C5‑Acr retains approximately 70% folding, while Ade‑C6‑Acr retains approximately 50% folding at the same elevated temperature [1].

conformational stability temperature‑dependent folding NMR chemical shift intramolecular stacking adenine–acridine heterodimer

Intermediate DNA‑Binding Affinity (K = 3.4 × 10⁶ M⁻¹) and Distinct Binding Site Size (n = 2.5 bp) Relative to Other Adenine–Acridine Linker‑Length Variants

In ethidium bromide competition experiments with calf thymus DNA (25 mM Tris, pH 7, 0.1 M NaCl, 0.2 mM EDTA), Ade‑C3‑Acr (CAS 79953-24-5) displays an association constant K = 3.4 × 10⁶ M⁻¹ with an excluded binding site size n = 2.5 base pairs [1]. This affinity is 7.6‑fold higher than the acridine‑only control Acr‑C3 (K = 0.45 × 10⁶ M⁻¹), confirming that the adenine moiety contributes significantly to DNA binding. The K value is intermediate between the pentyl analog Ade‑C5‑Acr (K = 6.8 × 10⁶ M⁻¹) and the hexyl analog Ade‑C6‑Acr (K = 2.0 × 10⁶ M⁻¹), while the n value of 2.5 bp for the target differs notably from that of Ade‑C6‑Acr (n = 1.2 bp), indicating a fundamentally different binding mode for the longest linker [1].

DNA binding affinity ethidium bromide competition binding site size linker‑length SAR acridine intercalator

Adenine‑Mediated Fluorescence Enhancement of the Acridine Chromophore Relative to the Acridine‑Only Control

The adenine moiety in Ade‑C3‑Acr induces strong fluorescence enhancement of the acridine chromophore through intramolecular stacking interactions, in contrast to the guanine‑linked analogs which cause fluorescence quenching by a factor of approximately 4 [1]. The acridine‑only control Acr‑C3 lacks this base‑mediated modulation of fluorescence output, making Ade‑C3‑Acr a more sensitive fluorescent reporter for DNA‑binding and conformational change studies [1].

fluorescence enhancement adenine stacking quantum yield spectroscopic model base‑acridine interaction

Class‑Level Differentiation: Abasic‑Site Recognition Potential of Adenine–Acridine Conjugates vs. Acridine‑Only Controls

Adenine–acridine conjugates incorporating a polyamino linker have been shown to selectively recognize and cleave abasic sites in DNA at nanomolar concentrations, whereas the individual components (adenine alone or acridine alone) exhibit no cleavage activity under the same conditions [1][2]. Adenine–triamine–acridine (Ade‑triam‑Acr) stabilizes an abasic‑site‑containing duplex by ΔTm ≈ 12 °C (at r = [drug]/[duplex] = 2), compared with only ~5.8 °C for the acridine‑triamine control lacking the adenine recognition element, demonstrating that the adenine moiety contributes approximately 6 °C of additional stabilization through abasic‑site docking [1]. Although these functional cleavage and thermal stabilization data were generated with polyamino‑linked congeners rather than the simple propyl‑linked compound itself, they establish the class‑level principle that the adenine component is essential for abasic‑site targeting [1][2].

abasic site DNA repair base excision repair artificial nuclease adenine docking

Defined Application Scenarios for 9-Acridinamine, N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxy- (CAS 79953-24-5) Based on Quantitative Differentiation Evidence


Spectroscopic Reference Standard for Adenine–Acridine Stacking Interaction Studies

The unique combination of maximal hypochromism (%H = 20), 100% conformational folding across 0–90 °C, and adenine‑mediated fluorescence enhancement makes CAS 79953-24-5 an ideal spectroscopic reference standard for quantifying base–intercalator stacking interactions [1]. Researchers studying π–π stacking energetics or developing computational models of drug–DNA interactions can use this compound as a fully folded, thermally stable baseline, against which the partial folding of longer‑linker analogs (Ade‑C5‑Acr, Ade‑C6‑Acr) can be quantitatively compared [1].

Fluorescent Probe for DNA‑Binding Studies Requiring a Defined Intercalation Geometry

With an intermediate DNA affinity (K = 3.4 × 10⁶ M⁻¹), a canonical binding site size (n = 2.5 bp), and an intrinsic adenine‑enhanced fluorescence signal, this compound is well‑suited for DNA‑binding studies where both measurable intercalation and a well‑defined binding stoichiometry are required [1]. The 7.6‑fold affinity gain over the acridine‑only control (Acr‑C3) ensures that DNA binding is experimentally accessible, while the avoidance of the anomalous n = 1.2 bp binding mode seen with the hexyl analog simplifies data fitting to classical excluded‑site models [1].

Parent Scaffold for Synthesis of Functionalized Abasic‑Site Probes and DNA Repair Inhibitors

The adenine–acridine heterodimer class, to which CAS 79953-24-5 belongs, has established activity in abasic‑site recognition, DNA cleavage, and exonuclease III inhibition [2][3]. The propyl‑linked scaffold provides a minimal, rigid adenine–acridine architecture that can serve as a synthetic precursor for introducing polyamino linkers, reactive warheads, or spin‑labels, following established synthetic methodologies from the Lhomme group [1][2][3]. Medicinal chemistry teams developing DNA‑repair‑targeted agents can procure this compound as a validated core scaffold with documented spectroscopic and DNA‑binding benchmarks [1].

NMR Structural Biology: Distance‑Constraint Probe with Fixed Adenine–Acridine Geometry

The temperature‑independent, 100% folded conformation of Ade‑C3‑Acr, supported by comprehensive ¹H NMR chemical shift assignments [1], enables its use as a rigid distance‑constraint probe in NMR structural studies of DNA–ligand complexes. The fixed spatial relationship between the adenine H‑2A/H‑8A protons and the acridine H‑1/H‑8 protons provides a reliable intramolecular distance reference that is absent in the thermally labile C5 and C6 analogs [1].

Quote Request

Request a Quote for 9-Acridinamine, N-(3-(6-amino-9H-purin-9-yl)propyl)-6-chloro-2-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.